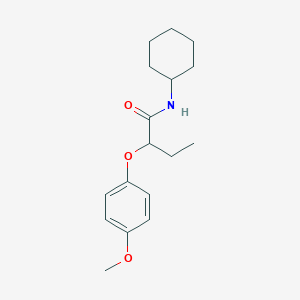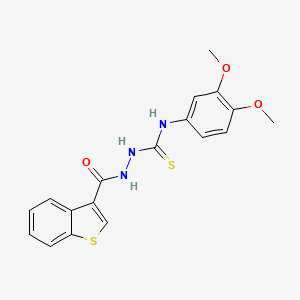![molecular formula C14H17N3OS2 B4848894 N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4848894.png)
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide
Overview
Description
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are important regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies as a potential cancer therapeutic.
Mechanism of Action
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide binds to the hydrophobic groove on Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This compound has high affinity for Bcl-2, Bcl-xL, and Bcl-w, but not for Mcl-1, which is often overexpressed in cancer cells and can confer resistance to this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as etoposide and cisplatin. In addition, this compound has been shown to induce autophagy, a cellular process that can promote cell survival or cell death depending on the context.
Advantages and Limitations for Lab Experiments
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has several advantages as a tool compound for studying Bcl-2 family proteins and apoptosis in cancer cells. It has high affinity for Bcl-2 family proteins and can induce apoptosis in cancer cells that overexpress these proteins. However, this compound has limitations as well. It does not bind to Mcl-1, which is often overexpressed in cancer cells and can confer resistance to this compound. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide and related compounds. One direction is to develop more potent and selective inhibitors of Bcl-2 family proteins, including Mcl-1. Another direction is to explore the use of this compound in combination with other chemotherapeutic agents to improve its efficacy and overcome resistance mechanisms. Finally, there is a need to better understand the mechanisms underlying the induction of autophagy by this compound and its potential role in cancer therapy.
Scientific Research Applications
N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound induces apoptosis in cancer cells that overexpress Bcl-2 family proteins, while sparing normal cells that express low levels of these proteins. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.
properties
IUPAC Name |
N-(2-methylpropyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)8-16-13(18)9-20-14-15-6-5-11(17-14)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHXYIHOXILQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NC=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4848814.png)
![2-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4848829.png)
![methyl 5-phenyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4848830.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848838.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4848899.png)
![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)
![ethyl 2-{[ethoxy(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4848907.png)